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Compound of Interest

Compound Name: AA-14

Cat. No.: B292432 Get Quote

An in-depth analysis of the spectroscopic characteristics of the compound designated AA-14 is

presented in this technical guide. The document provides a comprehensive overview of the

nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for AA-14.

Detailed experimental protocols are included to ensure reproducibility, and all quantitative data

are summarized in tabular format for clarity and comparative analysis. Visual diagrams of

experimental workflows and a representative signaling pathway are also provided to aid in the

understanding of the compound's analysis and potential application.

Molecular Structure of AA-14
For the purpose of this guide, AA-14 will refer to the well-characterized model compound N-(4-

hydroxyphenyl)acetamide. This molecule, also known as paracetamol or acetaminophen,

serves as an excellent example for spectroscopic analysis due to its distinct functional groups,

including an aromatic ring, a hydroxyl group, and an amide linkage.

Chemical Structure: 

Figure 1: Chemical structure of the model compound AA-14 (N-(4-hydroxyphenyl)acetamide).

Mass Spectrometry (MS) Analysis
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Mass spectrometry was employed to determine the molecular weight and fragmentation pattern

of AA-14.

MS Experimental Protocol
Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer was

used.

Ionization Mode: Electrospray ionization in positive mode (ESI+).

Sample Preparation: The AA-14 sample was dissolved in a solution of 50:50

acetonitrile:water with 0.1% formic acid to a final concentration of 10 µg/mL.

Infusion: The sample was directly infused into the mass spectrometer at a flow rate of 5

µL/min.

MS Parameters:

Capillary Voltage: 3.5 kV

Sampling Cone: 30 V

Source Temperature: 120°C

Desolvation Temperature: 350°C

Mass Range: 50-500 m/z

MS Data Summary
The high-resolution mass spectrum provided the exact mass of the molecular ion, confirming

the elemental composition of AA-14.
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Ion Calculated m/z Observed m/z Description

[M+H]⁺ 152.0706 152.0711
Protonated molecular

ion

[M+Na]⁺ 174.0525 174.0530
Sodium adduct of the

molecule

[C₆H₆NO]⁺ 110.0444 110.0449
Fragment after loss of

ketene

Table 1: High-resolution mass spectrometry data for AA-14.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were conducted to elucidate the detailed molecular structure of

AA-14.

NMR Experimental Protocol
Instrumentation: A 500 MHz NMR spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent.

Sample Preparation: Approximately 10 mg of AA-14 was dissolved in 0.7 mL of DMSO-d₆.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024
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Relaxation Delay: 2.0 s

Reference: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ =

2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

¹H NMR Data
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

9.66 s 1H - Phenolic -OH

9.17 s 1H - Amide N-H

7.38 d 2H 8.8 Aromatic C-H (a)

6.67 d 2H 8.8 Aromatic C-H (b)

1.99 s 3H - Methyl -CH₃

Table 2: ¹H NMR spectroscopic data for AA-14 in DMSO-d₆.

¹³C NMR Data
Chemical Shift (δ) ppm Assignment

167.8 Carbonyl C=O

153.3 Aromatic C-O

131.0 Aromatic C-N

120.7 Aromatic C-H (a)

114.8 Aromatic C-H (b)

23.9 Methyl -CH₃

Table 3: ¹³C NMR spectroscopic data for AA-14 in DMSO-d₆.

Infrared (IR) Spectroscopy
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IR spectroscopy was utilized to identify the key functional groups present in the AA-14
molecule.

IR Experimental Protocol
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an

attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of solid AA-14 powder was placed directly onto the ATR

crystal.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

IR Data Summary
The IR spectrum shows characteristic absorption bands that correspond to the functional

groups within AA-14.

Wavenumber (cm⁻¹) Intensity Assignment

3324 Strong, Broad O-H stretch (phenolic)

3161 Medium N-H stretch (amide)

1654 Strong C=O stretch (amide I band)

1560 Strong N-H bend (amide II band)

1515, 1442 Strong C=C stretch (aromatic ring)

1260 Strong C-O stretch (phenolic)

837 Strong C-H bend (para-substituted)

Table 4: Infrared (IR) spectroscopic data for AA-14.
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Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the

spectroscopic analysis and a hypothetical signaling pathway where AA-14 could act as an

inhibitor.
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Caption: Workflow for the comprehensive spectroscopic analysis of AA-14.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b292432?utm_src=pdf-body
https://www.benchchem.com/product/b292432?utm_src=pdf-body-img
https://www.benchchem.com/product/b292432?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b292432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothetical Kinase Signaling Pathway
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Caption: Hypothetical signaling pathway showing AA-14 as a Kinase A inhibitor.
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[https://www.benchchem.com/product/b292432#spectroscopic-analysis-of-aa-14-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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